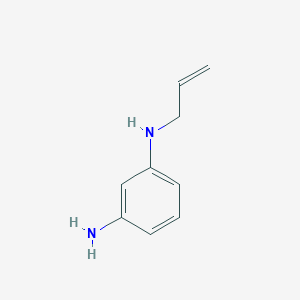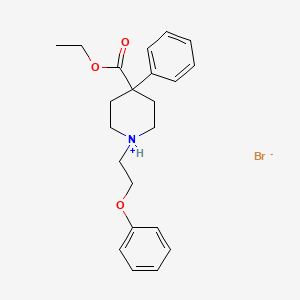
1-(2-Phenoxyethyl)-4-phenylisonipecotic acid ethyl ester hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Phenoxyethyl)-4-phenylisonipecotic acid ethyl ester hydrobromide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenoxyethyl group, a phenyl group, and an isonipecotic acid ethyl ester moiety, all combined with a hydrobromide salt.
Vorbereitungsmethoden
The synthesis of 1-(2-Phenoxyethyl)-4-phenylisonipecotic acid ethyl ester hydrobromide involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. The synthetic route typically starts with the preparation of the phenoxyethyl group and the phenylisonipecotic acid. These intermediates are then esterified and combined with hydrobromic acid to form the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
1-(2-Phenoxyethyl)-4-phenylisonipecotic acid ethyl ester hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl or phenyl groups, leading to the formation of various substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-Phenoxyethyl)-4-phenylisonipecotic acid ethyl ester hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(2-Phenoxyethyl)-4-phenylisonipecotic acid ethyl ester hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethyl and phenyl groups may facilitate binding to hydrophobic pockets, while the isonipecotic acid moiety can interact with polar or charged residues. These interactions can modulate the activity of the target protein, leading to changes in cellular signaling pathways and biological responses.
Vergleich Mit ähnlichen Verbindungen
1-(2-Phenoxyethyl)-4-phenylisonipecotic acid ethyl ester hydrobromide can be compared with other similar compounds, such as:
Phenoxyethanol: Used as a preservative and antiseptic, it shares the phenoxyethyl group but lacks the complex structure of the isonipecotic acid ester.
Phenylisonipecotic acid derivatives: These compounds have similar core structures but may differ in their ester or salt forms, leading to variations in their chemical and biological properties.
Eigenschaften
CAS-Nummer |
18729-31-2 |
|---|---|
Molekularformel |
C22H28BrNO3 |
Molekulargewicht |
434.4 g/mol |
IUPAC-Name |
ethyl 1-(2-phenoxyethyl)-4-phenylpiperidin-1-ium-4-carboxylate;bromide |
InChI |
InChI=1S/C22H27NO3.BrH/c1-2-25-21(24)22(19-9-5-3-6-10-19)13-15-23(16-14-22)17-18-26-20-11-7-4-8-12-20;/h3-12H,2,13-18H2,1H3;1H |
InChI-Schlüssel |
PKYPVIJHPYKGNV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CC[NH+](CC1)CCOC2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


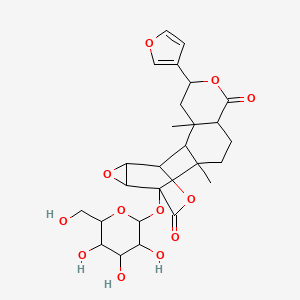
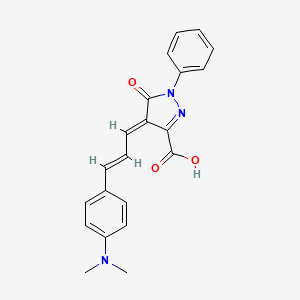
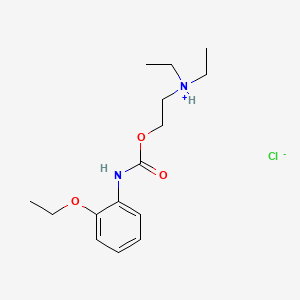

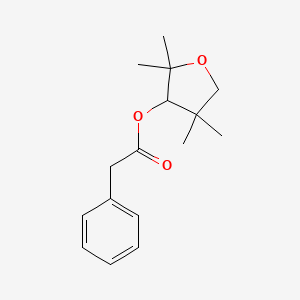

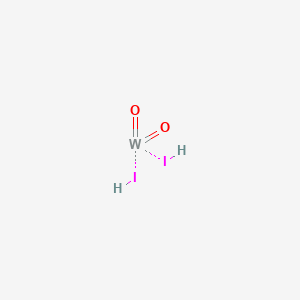

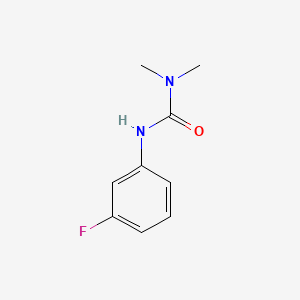

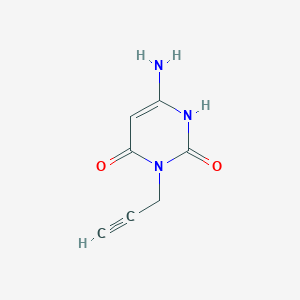
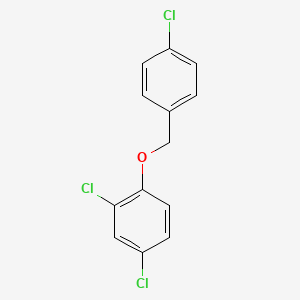
![2-[(P-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate](/img/structure/B13739906.png)
